molecular formula C12H13N3O2 B2476378 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide CAS No. 2034588-43-5

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide

Cat. No.: B2476378
CAS No.: 2034588-43-5
M. Wt: 231.255
InChI Key: BWHUYZJLIKQLLZ-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused pyrazolo-pyridine ring system attached to a furan carboxamide moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the pyrazolo[1,5-a]pyridine core through cycloaddition reactions, followed by functionalization to introduce the furan carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. These methods not only enhance the reproducibility of the synthesis but also minimize the environmental impact by reducing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that the compound may exhibit pharmacological activities, such as antiviral or anticancer properties, warranting further investigation.

    Industry: The compound’s chemical stability and reactivity make it suitable for use in industrial processes, including the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and furan carboxamides, such as:

  • 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide
  • 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives
  • Furan-2-carboxamide derivatives

Uniqueness

What sets N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide apart is its unique combination of the pyrazolo[1,5-a]pyridine and furan carboxamide moieties. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1,3-4,6,8,10H,2,5,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHUYZJLIKQLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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